2-(5-amino-1H-indol-3-yl)acetic acid, also known as 5-aminoindole-3-acetic acid, is a derivative of indole that possesses significant biological activity. It is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group in its structure. This compound is of considerable interest in pharmacology and biochemistry, particularly in studies related to neurotransmitter systems and plant growth regulation.
This compound can be synthesized through various chemical methods, often involving starting materials such as indole derivatives or amino acids. Its natural occurrence is less documented compared to other indole derivatives like indole-3-acetic acid, which is a well-known plant hormone.
2-(5-amino-1H-indol-3-yl)acetic acid can be classified under:
The synthesis of 2-(5-amino-1H-indol-3-yl)acetic acid has been explored through several methodologies. Notably, one effective method involves the reaction of indole derivatives with appropriate amino acids or their precursors.
The synthesis typically requires careful control of reaction conditions such as temperature and time to achieve optimal yields. For instance, reactions may be conducted under reflux conditions or using microwave irradiation to enhance reaction rates and product formation.
The molecular formula of 2-(5-amino-1H-indol-3-yl)acetic acid is C10H10N2O2. The compound features:
Key structural data includes:
2-(5-amino-1H-indol-3-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, amidation may require coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation of carboxylic acids.
The mechanism of action for 2-(5-amino-1H-indol-3-yl)acetic acid primarily relates to its role in biological systems:
Research indicates that compounds structurally related to this indole derivative can exhibit varying degrees of biological activity, impacting processes such as cell signaling and growth regulation .
2-(5-amino-1H-indol-3-yl)acetic acid is typically described as:
Key chemical properties include:
The applications of 2-(5-amino-1H-indol-3-yl)acetic acid are diverse:
The enzymatic synthesis of indoleacetic acid (IAA) derivatives occurs through conserved biochemical pathways that have been extensively characterized in plant systems. 2-(5-Amino-1H-indol-3-yl)acetic acid represents a structurally modified auxin analog featuring an amino group at the C5 position of the indole ring. This modification significantly alters its biochemical behavior compared to canonical IAA. The biosynthesis of IAA derivatives follows two primary routes in plants: the tryptophan-dependent pathway through indole-3-pyruvate (IPyA) and the tryptophan-independent pathway utilizing indole-3-glycerol phosphate (IGP) as precursors [2] [7].
The well-established TAA/YUC pathway serves as the core route for IAA production in plants:
Structural modifications occur at various points in this pathway to generate derivatives like 2-(5-amino-1H-indol-3-yl)acetic acid. The addition of the C5 amino group likely occurs through post-synthetic modification of the indole ring, potentially mediated by cytochrome P450 enzymes or other oxidative systems. This modification position is biologically significant as the C5 location influences molecular interactions with auxin receptors and conjugation enzymes. The 5-amino substitution creates a hydrogen bond donor site that may alter binding affinity to Transport Inhibitor Response 1 (TIR1) auxin receptors and affect interaction with GH3 acyl acid amido synthetases [3].
Table 1: Key Enzymes in Plant IAA Biosynthesis
Enzyme Family | Gene Examples | Catalytic Function | Subcellular Localization |
---|---|---|---|
Tryptophan aminotransferase | TAA1, TAR1, TAR2 | Trp → Indole-3-pyruvate | Cytosol/Chloroplast |
YUC flavin monooxygenase | YUC1-YUC11 | Indole-3-pyruvate → IAA | Endoplasmic reticulum |
Nitrilase | NIT1-NIT4 | IAN → IAA | Cytosol |
Cytochrome P450 | CYP79B2/B3 | Trp → IAOx | Endoplasmic reticulum |
The enzymatic machinery exhibits tissue-specific expression patterns that may influence the production of modified auxins. For instance, YUC enzymes display spatially restricted expression in developing embryos, vascular tissues, and floral organs, creating localized auxin maxima essential for developmental patterning. The synthesis of 5-amino-IAA likely occurs in similar restricted domains, though its specific biosynthetic enzymes remain uncharacterized. Unlike microbial systems where diverse IAA pathways exist (IAM, TAM, IAN), plants predominantly utilize the IPyA pathway as the primary route for auxin biosynthesis, with other routes contributing minor fractions under specific conditions [1] [7].
The biosynthesis of 2-(5-amino-1H-indol-3-yl)acetic acid intersects with both tryptophan-dependent and independent metabolic routes, each contributing distinct precursor pools for auxin production.
Tryptophan-Dependent Pathways
The indole-3-pyruvate (IPyA) pathway represents the dominant route in plants:
Microorganisms employ additional tryptophan-dependent routes that inform plant auxin metabolism:
The 5-amino modification likely occurs downstream of these core pathways through ring-specific aminases acting on the IAA scaffold or its precursors. Evidence suggests the amino modification could influence precursor flux through these pathways, as the C5 position affects molecular recognition by biosynthetic enzymes.
Tryptophan-Independent Pathways
This route bypasses tryptophan entirely and utilizes indole-3-glycerol phosphate (IGP) or free indole as precursors:
Table 2: Comparison of Tryptophan-Dependent and Independent IAA Biosynthesis
Characteristic | Tryptophan-Dependent | Tryptophan-Independent |
---|---|---|
Primary precursors | L-Tryptophan | Indole-3-glycerol phosphate, Indole |
Key enzymes | TAA/TAR, YUC, NIT, CYP79B | Indole synthase (INS) |
Subcellular localization | Cytosol, ER, Chloroplasts | Cytosol |
Developmental significance | Post-embryonic development | Early embryogenesis (apical-basal patterning) |
Metabolic blockers | L-kynurenine (TAA inhibitor) | Not established |
Contribution to total IAA | ~85% | ~15% |
The 5-amino-IAA derivative may originate from both pathways, though its specific biosynthetic route remains uncharacterized. The tryptophan-independent pathway is particularly crucial during early embryogenesis where it establishes apical-basal polarity before globular stage, while tryptophan-dependent pathways dominate later developmental stages [2]. Metabolic labeling studies demonstrate that anthranilate-fed seedlings incorporate label into IAA more efficiently than Trp-fed ones in tryptophan-independent route mutants, suggesting pathway crosstalk that could influence modified auxin production [2].
The homeostasis of 2-(5-amino-1H-indol-3-yl)acetic acid is critically regulated by conjugation mechanisms mediated by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. These enzymes catalyze the ATP-dependent formation of amino acid conjugates, modulating active auxin pools through:
Enzymatic Mechanism and Specificity
GH3 enzymes operate through a Bi Uni Uni Bi Ping Pong kinetic mechanism:
Structural analyses reveal that substrate specificity is determined by key active site residues:
The 5-amino group of 2-(5-amino-1H-indol-3-yl)acetic acid likely interferes with GH3 recognition by:
GH3 Family Classification and Functional Diversification
The Arabidopsis GH3 family comprises 19 members divided into three functional groups:
Table 3: GH3 Family Classification and Substrate Preferences
Group | Representative Members | Primary Substrates | Biological Functions | Amino Acid Preference |
---|---|---|---|---|
I | AtGH3-11/JAR1 | Jasmonic acid | JA-Ile formation for defense signaling | Isoleucine |
II | AtGH3-1,-2,-3,-6,-17 | IAA, PAA, SA | Auxin homeostasis, stress response | Aspartate, Glutamate |
III | AtGH3-12/PBS3 | Benzoates, IBA | Salicylic acid conjugation, auxin regulation | Glutamate |
Group II GH3 enzymes exhibit remarkable specificity for amino acid partners:
Chemical Inhibition of GH3 Activity
Three principal inhibitors modulate GH3-dependent conjugation:
These inhibitors demonstrate that 5-amino-IAA likely resists conjugation due to steric interference from the amino group at the C5 position, which may obstruct proper positioning in the GH3 active site. This resistance could prolong its biological activity compared to IAA, making it a valuable tool for auxin research.
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